2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by the introduction of the fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone
- 2-((2-(4-Bromophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-bromophenyl)piperazin-1-yl)ethanone
- 2-((2-(4-Methylphenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-methylphenyl)piperazin-1-yl)ethanone
Uniqueness
The presence of fluorophenyl groups in 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRQJKBGMEJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.